molecular formula C10H7BrFNO B11856354 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one

8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one

Cat. No.: B11856354
M. Wt: 256.07 g/mol
InChI Key: QQTVOVMPGUKWGG-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable quinoline derivative.

    Bromination: Introduce the bromine atom at the 8th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduce the fluorine atom at the 6th position using a fluorinating agent such as Selectfluor.

    Methylation: Introduce the methyl group at the 7th position using a methylating agent like methyl iodide.

    Cyclization: Form the quinolin-2(1H)-one core through cyclization reactions.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could target the bromine or fluorine substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Use of nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Substituted quinoline derivatives with new functional groups.

Scientific Research Applications

8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one may have applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoline: Lacks the fluorine and methyl substituents.

    6-Fluoroquinoline: Lacks the bromine and methyl substituents.

    7-Methylquinoline: Lacks the bromine and fluorine substituents.

Uniqueness

8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one is unique due to the specific combination of bromine, fluorine, and methyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

8-bromo-6-fluoro-7-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H7BrFNO/c1-5-7(12)4-6-2-3-8(14)13-10(6)9(5)11/h2-4H,1H3,(H,13,14)

InChI Key

QQTVOVMPGUKWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC(=O)NC2=C1Br)F

Origin of Product

United States

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